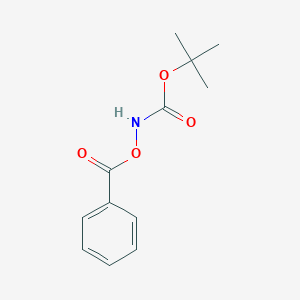

Tert-butyl benzoyloxycarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)16-11(15)13-17-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXMOOQVJSFNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105340-85-0 | |

| Record name | 105340-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Tert Butyl Benzoyloxycarbamate

Transition Metal-Catalyzed C(sp²)–H Activation/Annulation Cascades

Transition metal catalysis, particularly with rhodium(III), has emerged as a powerful strategy for the synthesis of complex heterocyclic scaffolds from simple starting materials. The use of tert-butyl benzoyloxycarbamate in these reactions has enabled the development of novel synthetic routes.

Rhodium(III) catalysis facilitates the selective C(sp²)–H activation of tert-butyl benzoyloxycarbamates for subsequent annulation with 1,3-diynes. This methodology has proven effective for the synthesis of both alkynylated isocoumarins and bis-isocoumarins. researchgate.netacs.orgnih.gov

A notable application of rhodium(III) catalysis is the regio- and stereoselective synthesis of alkynylated isocoumarins from tert-butyl benzoyloxycarbamates and 1,3-diynes. researchgate.netacs.orgnih.govchemrxiv.org This reaction proceeds with high efficiency and tolerates a wide range of functional groups, affording the desired products in good to excellent yields. researchgate.netacs.orgnih.gov The process is distinguished by its one-step nature, providing direct access to these valuable heterocyclic compounds. researchgate.netacs.orgnih.gov

Table 1: Selected Examples of Rh(III)-Catalyzed Synthesis of Alkynylated Isocoumarins

| Entry | Benzoyloxycarbamate Substituent | 1,3-Diyne Substituent | Product | Yield (%) |

| 1 | H | Phenyl | 3-(phenylethynyl)-1H-isochromen-1-one | 85 |

| 2 | 4-Me | Tolyl | 6-methyl-3-(tolylethynyl)-1H-isochromen-1-one | 82 |

| 3 | 4-OMe | Cyclohexyl | 6-methoxy-3-(cyclohexylethynyl)-1H-isochromen-1-one | 78 |

| 4 | 4-Cl | n-Butyl | 6-chloro-3-(but-1-yn-1-yl)-1H-isochromen-1-one | 88 |

The rhodium(III)-catalyzed reaction of tert-butyl benzoyloxycarbamates can be extended to the one-pot synthesis of 3,3-bis-isocoumarin isomers. researchgate.netacs.orgnih.govchemrxiv.org This transformation is significant as it achieves the exclusive formation of the bis-annulated adducts, avoiding other potential side products. researchgate.netacs.orgnih.gov This represents the first reported transition metal-catalyzed synthesis of bis-isocoumarin scaffolds. researchgate.netacs.orgnih.govchemrxiv.orgchemrxiv.org

Table 2: Selected Examples of Rh(III)-Catalyzed One-Pot Synthesis of Bis-Isocoumarins

| Entry | Benzoyloxycarbamate Substituent | 1,3-Diyne Substituent | Product | Yield (%) |

| 1 | H | Phenyl | 3,3'-bi(1H-isochromen-1-one) | 75 |

| 2 | 4-Me | Tolyl | 6,6'-dimethyl-3,3'-bi(1H-isochromen-1-one) | 72 |

| 3 | 4-OMe | Cyclohexyl | 6,6'-dimethoxy-3,3'-bi(1H-isochromen-1-one) | 68 |

| 4 | 4-Cl | n-Butyl | 6,6'-dichloro-3,3'-bi(1H-isochromen-1-one) | 78 |

To understand the catalytic cycle of these rhodium(III)-catalyzed reactions, several mechanistic experiments have been conducted. researchgate.netacs.orgnih.gov These studies have provided valuable information regarding the reversibility of the C-H activation step and the nature of the rate-limiting step. chemrxiv.org

Deuterium (B1214612) labeling experiments were performed to probe the mechanism of the C-H activation step. researchgate.netacs.orgnih.gov When a deuterated benzoyloxycarbamate ([D5]-1a) was reacted with a 1,3-diyne under standard conditions, a significant amount of deuterium was found to be incorporated into the starting material that was recovered. This result suggests that the initial C-H bond metalation step is reversible. chemrxiv.org

Mechanistic Elucidation through Experimental Probes

Proposed Catalytic Cycles and Intermediate Identification

The mechanistic understanding of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. Detailed studies, including kinetic analyses and deuterium labeling experiments, have shed light on the catalytic cycles and key intermediates formed during these transformations. chemrxiv.orgresearchgate.net

A notable example is the rhodium-catalyzed C(sp²)–H activation and annulation of tert-butyl benzoyloxycarbamates with 1,3-diynes. chemrxiv.orgresearchgate.netresearchgate.net A plausible catalytic cycle for this reaction has been proposed based on experimental evidence. The cycle is initiated by the cyclometalation of the this compound with the active Rh(III) catalyst, forming a rhodacyclic intermediate (I). This is followed by the coordination of the 1,3-diyne to the rhodium center, generating intermediate II. Subsequently, a 1,2-insertion of the coordinated diyne into the rhodium-carbon bond leads to the formation of a seven-membered rhodacyclic intermediate (III). The final steps involve an intramolecular nucleophilic substitution, promoted by an acid, which results in C-O bond formation and N-O bond cleavage. This releases the alkynylated isocoumarin (B1212949) product and a tert-butyl carbamate (B1207046) byproduct, regenerating the active Rh(III) species for the next catalytic cycle. chemrxiv.org

Proposed Catalytic Cycle for Rhodium-Catalyzed Annulation

Participation in Asymmetric Aminohydroxylation Reactions

Role as Nitrogen Source in Sharpless Aminohydroxylation

This compound and its derivatives are effective nitrogen sources in the Sharpless asymmetric aminohydroxylation (AA) of alkenes. glycofinechem.comwikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of chiral vicinal amino alcohols, which are important structural motifs in many biologically active compounds. researchgate.net In the AA reaction, an osmium catalyst, in conjunction with a chiral ligand, facilitates the syn-selective addition of a nitrogen atom and a hydroxyl group across a double bond. organic-chemistry.org

The general mechanism involves the formation of an imido-osmium(VIII) species from the reaction of osmium tetroxide with the nitrogen source. wikipedia.orgorganic-chemistry.org This highly reactive intermediate then undergoes a cycloaddition with the alkene substrate. Subsequent hydrolysis of the resulting osmium(VI) azaglycolate releases the desired amino alcohol product and regenerates the catalyst. This compound serves as a precursor to the active nitrogen species in this catalytic cycle. ysu.am

Base-Free Reaction Conditions

A significant advantage of using N-aroyloxycarbamates, such as this compound, is the ability to perform the aminohydroxylation under base-free conditions. ysu.am Traditional Sharpless aminohydroxylation protocols often require the in situ generation of N-halocarbamate reoxidants using reagents like tert-butyl hypochlorite (B82951) in the presence of a base, such as sodium hydroxide (B78521). ysu.am This can lead to side reactions, including the chlorination of the alkene. ysu.am

The development of storable and easy-to-handle nitrogen source reagents like alkyl 4-chlorobenzoyloxycarbamates, including the tert-butyl analogue, has enabled the reaction to proceed effectively without the need for an added base. ysu.am These reagents have been successfully applied to a variety of alkenes, with trans-cinnamates proving to be particularly good substrates. ysu.am The ability to conduct the reaction under base-free conditions enhances the functional group tolerance of the method, allowing for the use of base-sensitive substrates. ysu.am

Photocatalyzed C–H Amidation Processes

Application in Indole (B1671886) C–H Amidation

Recent advancements in synthetic methodology have demonstrated the utility of this compound derivatives in photocatalyzed C–H amidation reactions. Specifically, a rationally designed tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate has been employed for the direct C–H amidation of indoles under mild, photocatalytic conditions. researchgate.netrsc.org This method provides a direct route to biologically important aminoindoles with excellent regioselectivity and a broad substrate scope. researchgate.netrsc.org

The reaction is typically carried out under visible light irradiation in the presence of a suitable photocatalyst. While the precise mechanism is still under investigation, it is believed to involve the generation of a nitrogen-centered radical from the carbamate precursor upon interaction with the excited photocatalyst. This radical can then engage in a C–H functionalization pathway with the indole substrate. The use of photocatalysis offers a sustainable and efficient alternative to traditional methods, often proceeding under mild conditions. nih.gov

Mechanistic Aspects of tert-Butyl Carbamate Cleavage and Derivatization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.comorganic-chemistry.org The cleavage of the tert-butyl carbamate moiety from a molecule like this compound, or more commonly, from the product of an amination reaction, is a critical step in many synthetic sequences.

The deprotection mechanism is typically initiated by the protonation of the carbamate, which can occur at either the carbonyl oxygen or the carbamate nitrogen. commonorganicchemistry.comresearchgate.net Following protonation, the molecule fragments to lose a stable tert-butyl cation and form a carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com This carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine. masterorganicchemistry.comcommonorganicchemistry.com The liberated amine is then typically protonated under the acidic reaction conditions, yielding an ammonium (B1175870) salt. commonorganicchemistry.com

Table 1: Key Steps in Acid-Catalyzed Boc Deprotection

| Step | Description | Key Intermediates/Products |

| 1 | Protonation | Protonated carbamate |

| 2 | Fragmentation | tert-butyl cation, Carbamic acid |

| 3 | Decarboxylation | Carbon dioxide, Free amine |

| 4 | Protonation | Ammonium salt |

This table is based on information from multiple sources. masterorganicchemistry.comcommonorganicchemistry.comtotal-synthesis.com

The kinetics of Boc deprotection have been studied, and in some cases, a second-order dependence on the acid concentration has been observed. researchgate.netacs.org This suggests a more complex mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. researchgate.netacs.org The stability of the intermediary tert-butyl cation can lead to side reactions, such as alkylation of nucleophilic species present in the reaction mixture. To mitigate this, "scavenger" reagents are often added to trap the cation. organic-chemistry.orgtotal-synthesis.com

Mechanisms of N-tert-Butoxycarbonyl Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions. total-synthesis.comrsc.org The deprotection of the N-Boc group, including in compounds like this compound, typically proceeds through an acid-catalyzed pathway.

The generally accepted mechanism for the acid-catalyzed cleavage of the Boc group involves the following key steps total-synthesis.comcommonorganicchemistry.comresearchgate.net:

Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.com This protonation increases the electrophilicity of the carbonyl carbon.

Fragmentation: The protonated intermediate then undergoes fragmentation. This step involves the loss of a stable tertiary carbocation, the tert-butyl cation, and the formation of a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The stability of the tert-butyl cation is a significant driving force for this fragmentation.

Decarboxylation: The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine. total-synthesis.comcommonorganicchemistry.com The evolution of CO2 further drives the reaction to completion.

Protonation of the Amine: Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding an ammonium salt. commonorganicchemistry.com

The rate of N-Boc deprotection can be influenced by the concentration and nature of the acid used. For instance, studies on the kinetics of HCl-catalyzed deprotection of Boc-protected amines have shown a second-order dependence on the acid concentration. acs.org This suggests a general acid-catalyzed mechanism involving the separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. acs.org

Alternative, non-acidic methods for N-Boc deprotection have also been developed, although they are less common. These can include thermal deprotection at high temperatures, which may proceed through a concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. researchgate.net Another mild method involves the use of oxalyl chloride in methanol (B129727), which is postulated to proceed through a mechanism involving the electrophilic character of oxalyl chloride. rsc.orgnih.gov

The choice of deprotection conditions can be critical for substrates containing other acid-labile groups. For instance, selective deprotection of an N-Boc group in the presence of a tert-butyl ester can be achieved by using specific acid and solvent systems, such as sulfuric acid in tert-butyl acetate. researchgate.net The irreversibility of the Boc cleavage, driven by CO2 release, is a key factor in achieving this selectivity over the reversible acid-catalyzed cleavage of a tert-butyl ester. researchgate.net

Table 1: Key Steps in Acid-Catalyzed N-Boc Deprotection

| Step | Description | Key Intermediates/Products |

| 1. Protonation | The carbonyl oxygen of the Boc group is protonated by an acid. | Protonated carbamate |

| 2. Fragmentation | The protonated intermediate fragments to form a stable tert-butyl cation and a carbamic acid. | tert-Butyl cation, Carbamic acid |

| 3. Decarboxylation | The unstable carbamic acid loses carbon dioxide. | Free amine, Carbon dioxide |

| 4. Final Protonation | The liberated amine is protonated by the acid. | Ammonium salt |

Investigation of tert-Butyl Ester Cleavage Pathways

The cleavage of tert-butyl esters, a common protecting group for carboxylic acids, is typically accomplished under acidic conditions. acsgcipr.org The mechanism of this cleavage is generally accepted to be an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) process. oup.com

The key steps of the AAL1 mechanism for tert-butyl ester cleavage are as follows acsgcipr.orgoup.com:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond.

Unimolecular Cleavage: The protonated ester undergoes rate-limiting, unimolecular cleavage of the alkyl-oxygen bond. This results in the formation of a carboxylic acid and a relatively stable tert-butyl carbocation.

Fate of the tert-Butyl Cation: The tert-butyl cation can then be quenched by a nucleophile, or more commonly, it deprotonates to form isobutylene gas. acsgcipr.org

While the AAL1 mechanism is common for most tert-butyl esters, exceptions exist. For example, tert-butyl formate (B1220265) is believed to undergo acid-catalyzed hydrolysis primarily via an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism due to the high reactivity of the formyl group. oup.com However, for tert-butyl benzoates, the AAL1 pathway is expected to be dominant under acidic conditions.

Cleavage of tert-butyl esters can also be achieved under non-acidic, basic conditions, although this is less common. For instance, a hazardous procedure using sodium hydride in DMF for the cleavage of tert-butyl benzoates was initially proposed to proceed via an E2 elimination of isobutylene. organic-chemistry.orgorganic-chemistry.org However, further investigation suggested that the reaction actually proceeds through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, where NaOH generated from NaH and trace water acts as the nucleophile. organic-chemistry.org A safer and more efficient alternative using powdered KOH in THF also effects cleavage via a BAC2 pathway. organic-chemistry.org

Thermolytic cleavage of tert-butyl esters can also be accomplished using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents at elevated temperatures. researchgate.net

Table 2: Comparison of tert-Butyl Ester Cleavage Mechanisms

| Mechanism | Conditions | Key Features |

| AAL1 | Acidic (e.g., TFA, HCl) | Protonation of carbonyl oxygen, unimolecular cleavage to form a stable tert-butyl cation. acsgcipr.orgoup.com |

| BAC2 | Basic (e.g., KOH/THF) | Nucleophilic attack of hydroxide on the carbonyl carbon, acyl-oxygen bond cleavage. organic-chemistry.org |

| Thermolytic | High Temperature (e.g., in TFE/HFIP) | Cleavage at elevated temperatures, often solvent-assisted. researchgate.net |

Synthetic Applications of Tert Butyl Benzoyloxycarbamate in Target Molecule Construction

Construction of Heterocyclic Architectures

The inherent reactivity of tert-butyl benzoyloxycarbamate has been harnessed for the synthesis of various heterocyclic systems. Its ability to act as a precursor in cyclization reactions has proven particularly valuable in generating scaffolds of medicinal and biological interest.

Isocoumarin (B1212949) Scaffolds

A significant application of this compound is in the synthesis of isocoumarin and its derivatives, a class of oxygen-containing heterocycles prevalent in numerous biologically active natural products and pharmaceuticals. researchgate.netchemrxiv.org A rhodium(III)-catalyzed C-H activation and annulation strategy has been developed for the one-pot synthesis of alkynylated and bis-isocoumarin scaffolds from tert-butyl benzoyloxycarbamates and 1,3-diynes. researchgate.netchemrxiv.orgrsc.orguni-marburg.de This method is noted for its high regio- and stereoselectivity and is compatible with a wide array of functional groups, delivering the desired products in good to excellent yields. researchgate.netrsc.org

The reaction proceeds via a proposed catalytic cycle involving the cyclometalation of the benzoyloxycarbamate with the rhodium catalyst, followed by coordination and insertion of the 1,3-diyne. An intramolecular nucleophilic substitution, triggered by an acid, leads to the formation of the C-O bond and cleavage of the N-O bond, ultimately furnishing the alkynylated isocoumarin product and tert-butyl carbamate (B1207046) as a byproduct. researchgate.netchemrxiv.org

Table 1: Rhodium-Catalyzed Synthesis of Isocoumarins from tert-Butyl Benzoyloxycarbamates and 1,3-Diynes researchgate.netchemrxiv.org

| Entry | This compound Substrate | 1,3-Diyne Substrate | Product | Yield (%) |

| 1 | This compound | 1,4-Diphenylbuta-1,3-diyne | 4-Phenyl-3-(phenylethynyl)-1H-isochromen-1-one | 85 |

| 2 | tert-Butyl 4-methylbenzoyloxycarbamate | 1,4-Diphenylbuta-1,3-diyne | 6-Methyl-4-phenyl-3-(phenylethynyl)-1H-isochromen-1-one | 82 |

| 3 | tert-Butyl 4-methoxybenzoyloxycarbamate | 1,4-Diphenylbuta-1,3-diyne | 6-Methoxy-4-phenyl-3-(phenylethynyl)-1H-isochromen-1-one | 75 |

| 4 | tert-Butyl 4-fluorobenzoyloxycarbamate | 1,4-Diphenylbuta-1,3-diyne | 6-Fluoro-4-phenyl-3-(phenylethynyl)-1H-isochromen-1-one | 79 |

| 5 | tert-Butyl 4-chlorobenzoyloxycarbamate | 1,4-Diphenylbuta-1,3-diyne | 6-Chloro-4-phenyl-3-(phenylethynyl)-1H-isochromen-1-one | 71 |

| 6 | tert-Butyl 4-bromobenzoyloxycarbamate | 1,4-Diphenylbuta-1,3-diyne | 6-Bromo-4-phenyl-3-(phenylethynyl)-1H-isochromen-1-one | 65 |

Other Oxygen-Containing Heterocycles

Beyond isocoumarins, this compound has been employed in the synthesis of other oxygen-containing heterocycles, notably cyclic carbonates. In a ruthenium-catalyzed reaction, N-benzoyloxycarbamates, including the tert-butyl derivative, act as nitrene precursors that can undergo regioselective intramolecular C(sp³)–H oxygenation. d-nb.info This transformation provides access to cyclic carbonates or hydroxylated carbamates, depending on the substrate and reaction conditions. d-nb.info The reaction is applicable to benzylic, allylic, and propargylic C(sp³)–H bonds. d-nb.info

Facilitation of Carbon-Nitrogen Bond Formation

A key utility of this compound lies in its ability to facilitate the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of a vast array of organic molecules.

The compound has been identified as an effective nitrogen source in the Sharpless aminohydroxylation reaction. ysu.am Specifically, alkyl 4-chlorobenzoyloxycarbamates, including the tert-butyl derivative, have been prepared as stable, storable reagents for this purpose. ysu.am These reagents are effective under base-free conditions, expanding the scope of the aminohydroxylation reaction to include base-sensitive substrates. ysu.am In these reactions, the carbamate moiety is typically introduced at the least sterically hindered position of the alkene. ysu.am

Furthermore, this compound is a precursor in intramolecular C-H amination reactions. Ruthenium-catalyzed intramolecular C–H amination of N-benzoyloxycarbamates leads to the formation of cyclic carbamates with high yields and enantioselectivities. uni-marburg.desciengine.com These cyclic carbamates can then be hydrolyzed to provide chiral β-amino alcohols, demonstrating a powerful method for the stereocontrolled introduction of an amino group. sciengine.com This methodology is applicable to a range of C-H bonds, including benzylic, allylic, propargylic, and even non-activated aliphatic C–H bonds. uni-marburg.desciengine.com

Utility as a Latent Amino Group Equivalent

The structure of this compound, featuring a Boc-protected amino group attached to a benzoyloxy leaving group, makes it an excellent latent equivalent of an amino group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. chem-soc.si

In the context of the synthetic applications discussed, the role of this compound as a latent amino group is evident. In the Sharpless aminohydroxylation, it delivers a Boc-protected amino group to an alkene. ysu.am Similarly, in the intramolecular C-H amination reactions, the resulting cyclic carbamates are stable intermediates that can be readily converted to the corresponding primary amines upon deprotection. uni-marburg.desciengine.com This strategy allows for the introduction of a protected amino group that can be unveiled at a later stage in a synthetic sequence, a crucial tactic in the synthesis of complex molecules containing multiple functional groups.

Structural Analogues and Derivatives of Tert Butyl Benzoyloxycarbamate

Design and Synthesis of Modified Benzoyloxycarbamate Derivatives

The modification of the benzoyloxycarbamate structure has been a key strategy for expanding its synthetic utility. A significant area of research has been in the field of transition metal-catalyzed C-H activation, where the carbamate (B1207046) group acts as a directing group.

A notable example is the rhodium(III)-catalyzed C(sp²)–H activation and annulation of tert-butyl benzoyloxycarbamates with 1,3-diynes. acs.orgcolab.wschemrxiv.orgresearchgate.net This methodology provides a one-step synthesis of alkynylated isocoumarins and bis-isocoumarins, which are core structures in various biologically active molecules. chemrxiv.orgresearchgate.net The reaction demonstrates high regioselectivity and stereoselectivity. acs.orgchemrxiv.orgresearchgate.net The scope of this transformation is broad, tolerating a variety of electronically diverse substituents on the benzoyloxycarbamate and different alkyl or aryl groups on the 1,3-diyne. acs.org For instance, benzoyloxycarbamates with electron-donating groups (like methyl or methoxy) and electron-withdrawing groups (such as halogens and trifluoromethyl) react efficiently to produce the desired annulated products in moderate to excellent yields. acs.org

The general reaction involves treating the tert-butyl benzoyloxycarbamate with a 1,3-diyne in the presence of a rhodium catalyst, such as [Cp*RhCl₂]₂, and a silver-based additive. chemrxiv.org The reaction conditions are optimized to favor either mono- or di-annulation, leading to alkynylated isocoumarins or bis-isocoumarins, respectively. chemrxiv.orgresearchgate.net

Table 1: Rh(III)-Catalyzed Annulation of tert-Butyl Benzoyloxycarbamates with 1,3-Diynes acs.org

| Benzoyloxycarbamate Substituent (R) | 1,3-Diyne | Product | Yield (%) |

| H | 1,3-Diphenylbuta-1,3-diyne | 3-((E)-2,4-diphenylbut-1-en-3-yn-1-yl)isocoumarin | 85 |

| 4-Me | 1,3-Diphenylbuta-1,3-diyne | 6-methyl-3-((E)-2,4-diphenylbut-1-en-3-yn-1-yl)isocoumarin | 82 |

| 4-OMe | 1,3-Diphenylbuta-1,3-diyne | 6-methoxy-3-((E)-2,4-diphenylbut-1-en-3-yn-1-yl)isocoumarin | 75 |

| 4-F | 1,3-Diphenylbuta-1,3-diyne | 6-fluoro-3-((E)-2,4-diphenylbut-1-en-3-yn-1-yl)isocoumarin | 78 |

| 4-Cl | 1,3-Diphenylbuta-1,3-diyne | 6-chloro-3-((E)-2,4-diphenylbut-1-en-3-yn-1-yl)isocoumarin | 72 |

| 4-CF₃ | 1,3-Diphenylbuta-1,3-diyne | 3-((E)-2,4-diphenylbut-1-en-3-yn-1-yl)-6-(trifluoromethyl)isocoumarin | 65 |

| 3-Me | 1,3-Diphenylbuta-1,3-diyne | 7-methyl-3-((E)-2,4-diphenylbut-1-en-3-yn-1-yl)isocoumarin | 51 |

Reaction Conditions: [CpRhCl₂]₂ (catalyst), AgSbF₆ (additive), in trifluoroethanol (TFE) at 80 °C.*

Further research into the reactivity of related structures includes the base-mediated intramolecular decarboxylative amination of alkanoyloxycarbamates. acs.org In this transformation, substrates like tert-butyl ((3-phenylpropanoyl)oxy)carbamate undergo cyclization to form amines upon heating with a base like cesium carbonate, with acetonitrile (B52724) being the optimal solvent. acs.org This reaction highlights how modifications to the acyl group of the carbamate can lead to entirely different reaction pathways.

Comparative Reactivity and Selectivity with Alternative Carbamate Reagents

Carbamates are widely used as protecting groups for amines in organic synthesis due to their ability to decrease the nucleophilicity of the amino group. organic-chemistry.orgmasterorganicchemistry.com The choice of carbamate is crucial as it dictates the conditions required for its removal (deprotection) and its stability towards other reagents used in a synthetic sequence. organic-chemistry.org The reactivity of this compound can be understood in the context of other common carbamate reagents like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The key difference lies in their cleavage conditions, which reveals their relative reactivity and selectivity:

Boc Group : This is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comemerginginvestigators.orgemerginginvestigators.org It is stable to basic conditions and hydrogenolysis.

Cbz Group : This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd-C). masterorganicchemistry.comacs.org

Fmoc Group : This is a base-labile group, removed by treatment with an amine base such as piperidine (B6355638). organic-chemistry.orgmasterorganicchemistry.com

This orthogonality allows for the selective deprotection of one amine in the presence of others protected with different carbamates. organic-chemistry.org For example, a Boc group can be removed without affecting a Cbz or Fmoc group, and vice versa. masterorganicchemistry.com

The reactivity of the carbamate can also be tuned by electronic effects. In a study on the hydrogenolysis of benzyl (B1604629) carbamate derivatives, it was found that electron-withdrawing groups on the aromatic ring, such as a 4-trifluoromethyl group, deactivate the carbamate towards cleavage. acs.org Conversely, a 2-naphthylmethyl (NAP) carbamate is more readily cleaved under the same conditions, allowing for selective deprotection. acs.org

In the context of C-N bond formation, aryl carbamates have been used as coupling partners in nickel-catalyzed amination reactions. nih.gov While early work focused on tert-butyl carbamates, these reactions often required high catalyst loadings and temperatures. nih.gov The reactivity of carbamates in such cross-coupling reactions is influenced by the specific metal catalyst, ligand, and reaction conditions.

Table 2: Comparison of Common Carbamate Protecting Groups

| Carbamate Group | Structure | Abbreviation | Key Cleavage Condition | Stability |

| tert-Butoxycarbonyl | Boc- | Boc | Strong Acid (e.g., TFA) | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | Cbz- | Cbz | Catalytic Hydrogenolysis (H₂, Pd-C) | Stable to mild acid/base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc- | Fmoc | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis |

| 4-Nitrophenylcarbamate | - | - | Mild Base (pH > 12) | Stable in acid/neutral conditions |

Research on Related tert-Butyl-Containing Reagents

The tert-butyl group is a common structural motif in various reagents, imparting specific reactivity and stability. Two prominent examples are tert-butyl peroxybenzoate and tert-butyl carbazate (B1233558).

tert-Butyl peroxybenzoate (TBPB) is a widely used radical initiator in both polymer chemistry and organic synthesis. acs.org Upon heating, it decomposes to form a benzoyloxy radical and a tert-butoxyl radical, which can initiate a variety of radical chain reactions. acs.org

One of the classic applications of TBPB is in the Kharasch-Sosnovsky reaction , an allylic oxidation of alkenes. wikipedia.orgchem-station.com This reaction uses a copper salt catalyst to generate allylic benzoates from olefins and TBPB. wikipedia.orgchem-station.comnih.gov The reaction has been applied in the total synthesis of complex natural products, such as in a key step of Mukaiyama's Taxol synthesis. wikipedia.orgchem-station.com Asymmetric versions of this reaction have been developed using chiral ligands, enabling the enantioselective formation of C-O bonds with enantiomeric excesses up to 84%. chem-station.comnih.govnih.gov

TBPB also mediates other radical transformations, including cascade addition/cyclization reactions. For example, it facilitates the synthesis of 3-alkylated quinolines from N-propargylamines and ethers in a metal-free, one-step process. rsc.org It has also been employed in the radical cyclization of 1,n-enynes and 1,n-dienes to synthesize valuable 2-pyrrolidone frameworks. wiley.com

Table 3: Applications of tert-Butyl Peroxybenzoate (TBPB) in Radical Reactions

| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Yield | Ref. |

| Kharasch-Sosnovsky Oxidation | Cyclohexene | CuBr, TBPB | 2-Cyclohexenyl benzoate | 71-80% | |

| Kharasch-Sosnovsky Oxidation | 1-Octene | CuBr, TBPB | 1-Octen-3-yl benzoate | High (99:1 regioisomeric ratio) | wikipedia.org |

| Asymmetric Kharasch-Sosnovsky | Cyclopentene | Cu(I)OTf, bisoxazoline ligand, TBPB | (S)-2-Cyclopentenyl benzoate | 61% (84% ee) | nih.gov |

| Radical Acylation | Benzaldehyde, Allyl ester | TBPEH, TBPB, heat | γ-Keto ester | 65-70% | nih.gov |

| Radical Addition/Cyclization | N-propargylamine, Ether | TBPB, heat | 3-Alkylated quinoline | Moderate to good | rsc.org |

| Radical Cyclization | 1,6-enyne, Alcohol | TBHP, heat | 2-Pyrrolidone | Moderate to high | wiley.com |

tert-Butyl carbazate is a versatile and important reagent for synthesizing nitrogen-containing heterocycles, often serving as a stable and safer alternative to hydrazine (B178648). clockss.orgajgreenchem.com Its primary use is in the construction of molecules containing an N-N bond.

A common application is the synthesis of pyrazoles through the cyclocondensation with 1,3-dicarbonyl compounds. tandfonline.comyoutube.com While the reaction of unsymmetrical dicarbonyls with hydrazines can lead to mixtures of regioisomers, methods using tert-butyl carbazate followed by deprotection can offer better control. For instance, tricyclic pyrazoles have been synthesized from α-tetralone using tert-butyl carbazate under microwave irradiation. tandfonline.com

tert-Butyl carbazate is also a key reagent in the synthesis of indazoles . A continuous-flow method has been developed for the reaction of o-fluorobenzaldehydes with tert-butyl carbazate at high temperatures to produce 1H-indazoles in high yield. clockss.orgresearchgate.netacs.orgablesci.com This method is efficient and avoids the safety risks associated with using hydrazine hydrate (B1144303). clockss.org

Furthermore, tert-butyl carbazate and its derivatives are used to prepare piperidines . google.comsigmaaldrich.com For example, 4-Amino-1-Boc-piperidine, a piperidine derivative containing the tert-butoxycarbonyl group derived from the carbazate concept, is a building block for synthesizing various biologically active compounds. sigmaaldrich.com

Table 4: Synthesis of Heterocycles using tert-Butyl Carbazate

| Heterocycle | Starting Materials | Reagent/Conditions | Yield | Ref. |

| Pyrazole | 1,3-Diketone, Hydrazine (from tert-butyl carbazate) | Microwave irradiation | Good | tandfonline.com |

| 1H-Indazole | 4-Bromo-2,6-difluorobenzaldehyde, tert-butyl carbazate | Continuous flow, NMP solvent, 190 °C | >85% | clockss.org |

| N'-Boc carbohydrazide | Pyrazole-3-carboxylic acid | SOCl₂/toluene, then tert-butyl carbazate | - | ajgreenchem.comajgreenchem.com |

| Pyrazolone | Ethyl acetoacetate, tert-butyl carbazate | Acetic acid, then heat | 60% | longdom.org |

| (R)-piperidin-3-ylcarbamate | 3-Aminopyridine derivative | Hydrogenation, Boc protection | 79.7% | google.com |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT calculations have been instrumental in validating and understanding the mechanisms of reactions involving tert-butyl benzoyloxycarbamates. A notable example is the rhodium(III)-catalyzed C(sp²)-H activation and annulation reaction with 1,3-diynes to synthesize alkynylated isocoumarins and bis-isocoumarins. researchgate.netresearchgate.net Experimental studies, including deuterium (B1214612) labeling, suggested a specific pathway, which was subsequently corroborated by DFT calculations. researchgate.net

The atomic-level mechanism elucidated by these computational studies involves a catalytic cycle that includes several key steps. researchgate.net DFT analysis helped to identify the rate-controlling states within this cycle, providing a more complete picture than what could be determined from experiments alone. researchgate.net These theoretical investigations confirmed that the reaction proceeds through a specific, ordered sequence of bond-breaking and bond-forming events, ruling out alternative pathways such as those involving radicals. researchgate.net By calculating the energy of intermediates and transition states, researchers can construct a detailed energy profile of the reaction, which is crucial for understanding its kinetics and thermodynamics. researchgate.net

In a rhodium-catalyzed annulation, a plausible catalytic cycle was proposed and subsequently analyzed using DFT. researchgate.net The cycle typically begins with the coordination of the reactant to the metal center, followed by C-H bond activation, migratory insertion of the alkyne, and finally, reductive elimination to release the product and regenerate the catalyst. DFT calculations provide the free energy changes associated with each step, confirming the feasibility of the proposed mechanism.

Elucidation of Electronic Structures and Reactivity Profiles

The electronic structure of a molecule is fundamental to its reactivity. Computational studies allow for a detailed examination of how electrons are distributed within tert-butyl benzoyloxycarbamate and how this distribution influences its chemical behavior. The benzoyloxy group attached to the carbamate (B1207046) nitrogen acts as a directing group in metal-catalyzed C-H activation reactions. researchgate.net

DFT can be used to model the electronic properties, such as orbital energies (HOMO/LUMO) and atomic charges, of the reactant, catalyst, and various intermediates. This information helps explain why a reaction is regioselective or stereoselective. In the context of the Rh(III)-catalyzed annulation of tert-butyl benzoyloxycarbamates, the electronic nature of the substrates plays a crucial role. researchgate.net The calculations can reveal how the electronic properties of different substituents on the aromatic ring or the alkyne affect the reaction's efficiency and outcome. This predictive capability is a significant advantage of computational modeling. nih.gov

The reactivity profile of this compound is characterized by the interplay between the nucleophilic carbamate portion and the electrophilic benzoyl group, as well as the potential for the N-O bond to be cleaved under certain conditions. Theoretical models can quantify the stability of potential intermediates and the lability of specific bonds, thereby predicting the most likely sites for chemical attack or transformation. unirioja.es

Prediction of Reaction Pathways and Transition States

A primary strength of computational chemistry is its ability to predict reaction pathways and map out the high-energy transition states that connect reactants, intermediates, and products. chemrxiv.org For reactions involving this compound, DFT has been used to calculate the geometries and energies of these fleeting structures. researchgate.net

For example, in the proposed catalytic cycle for the annulation reaction, DFT would be used to locate the transition state for each elementary step: C-H activation, alkyne insertion, and reductive elimination. researchgate.net By comparing the calculated energy barriers for these steps, the rate-limiting step can be identified. This predictive power allows chemists to understand why a particular catalyst or set of reaction conditions is effective and can guide the design of new, more efficient synthetic methods. nih.gov

Table of Calculated Reaction Energies

The following table presents a hypothetical representation of data that can be generated from DFT studies to compare different reaction pathways. The values illustrate how computational chemistry is used to determine the most favorable reaction mechanism by comparing the activation energies (ΔG‡) and reaction energies (ΔG) of key steps.

| Step in Catalytic Cycle | Pathway A (ΔG‡, kcal/mol) | Pathway B (ΔG‡, kcal/mol) | Favored Pathway |

| Oxidative Addition | 15.2 | 18.5 | A |

| Migratory Insertion | 19.8 | 17.3 | B |

| Reductive Elimination | 12.1 | 12.5 | A |

| Overall Rate-Limiting Step | 19.8 | 18.5 | B |

This table is illustrative. Actual values are specific to the reaction, catalyst, and computational method used.

Future Perspectives and Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity

The development of new and more efficient catalytic systems is a primary focus for expanding the utility of tert-butyl benzoyloxycarbamate. While rhodium(III) catalysts have been successfully employed in C-H activation/annulation reactions with this reagent, the exploration of other transition metals and ligand designs holds the potential for improved reactivity, selectivity, and functional group tolerance. acs.orgresearchgate.netchemrxiv.org For instance, ruthenium catalysts have shown promise in activating N-benzoyloxycarbamates for intramolecular C-H oxygenations, suggesting a potential avenue for catalyst-controlled switching between amination and oxygenation pathways. nih.gov

Future research will likely investigate:

Earth-Abundant Metal Catalysts: Exploring catalysts based on metals like iron, copper, and cobalt could offer more economical and sustainable alternatives to precious metals like rhodium.

Chiral Catalysts: The development of chiral catalysts is crucial for asymmetric transformations, enabling the enantioselective synthesis of complex molecules. This has been demonstrated in copper-catalyzed asymmetric radical reactions for constructing axially chiral compounds. researchgate.net

Photocatalysis: Visible-light-induced reactions represent a growing area of interest, and the integration of this compound with photocatalytic systems could unlock novel reaction pathways.

Expansion of Substrate Scope and Application in Complex Molecular Synthesis

A key area of future research will be to broaden the range of substrates that can effectively react with this compound. Current methods have demonstrated its utility with various benzoyloxycarbamates and 1,3-diynes, including those with both electron-donating and electron-withdrawing substituents. researchgate.netchemrxiv.org However, expanding the scope to include more sterically hindered or electronically challenging substrates is a critical next step.

The application of this compound in the total synthesis of natural products and complex, biologically active molecules is a significant long-term goal. Its ability to facilitate the construction of isocoumarin (B1212949) and bis-isocoumarin scaffolds, which are present in numerous pharmaceuticals and natural products, highlights its potential in this area. acs.orgchemrxiv.org Future work will likely target the synthesis of specific, high-value molecules to showcase the practical utility of methodologies employing this reagent.

Integration with Sustainable and Green Chemistry Methodologies

Aligning the use of this compound with the principles of green chemistry is an increasingly important research direction. This involves developing more environmentally benign reaction conditions and minimizing waste.

Key areas for improvement include:

Solvent Selection: Moving away from hazardous solvents like chlorinated hydrocarbons towards greener alternatives such as water, ethanol (B145695), or even solvent-free conditions is a priority. whiterose.ac.uknih.gov Research into the use of eco-compatible solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) is also promising. whiterose.ac.uk

Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product is a core tenet of green chemistry. The development of catalytic cycles that minimize the formation of byproducts will be crucial.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, can significantly reduce the energy consumption of a chemical process. The use of highly active catalysts can facilitate this.

Exploration of New Chemical Transformations Enabled by this compound

Beyond its established use in C-H activation and annulation reactions, future research will undoubtedly uncover new chemical transformations that can be achieved using this compound. Its unique electronic and steric properties make it a versatile reagent with untapped potential.

For example, its role as a precursor for transition-metal acylnitrenoids has been shown to lead to regioselective intramolecular C-H oxygenations, offering a novel method for converting C(sp3)-H bonds into C(sp3)-O bonds. nih.gov This opens the door to exploring its utility in a wider range of oxidation reactions.

Further research could investigate its participation in:

Rearrangement Reactions: The potential for acyl O-hydroxylamines, derived from compounds like this compound, to undergo rearrangements could lead to new methods for ortho-selective amination of arene carboxylic acids. rsc.org

Multicomponent Reactions: Developing one-pot reactions where this compound reacts with multiple other components to rapidly build molecular complexity is a highly desirable goal.

Radical Reactions: Investigating its role in radical-based transformations could provide new synthetic strategies, as has been seen in the construction of axially chiral compounds. researchgate.net

The continued exploration of this compound's reactivity promises to yield a wealth of new and powerful tools for synthetic chemists, enabling the efficient and sustainable construction of a wide array of valuable molecules.

Q & A

Q. Table 1. Stability of this compound under acidic conditions

| pH | Temperature (°C) | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| 2 | 25 | 48 | Benzoic acid |

| 7 | 25 | 720 | None detected |

| 12 | 25 | 12 | tert-Butylamine |

| Data derived from accelerated degradation studies |

Q. Table 2. Key spectroscopic signatures for this compound

| Technique | Key Peaks/Features |

|---|---|

| NMR | δ 1.4 (s, 9H, tert-butyl), δ 7.4–8.1 (m, 5H, Ar-H) |

| IR | 1700 cm (C=O), 3350 cm (N-H) |

| HPLC (RT) | 8.2 min (ACN/HO, 70:30) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.